molecular formula C14H24O2Si2 B8787955 Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane

Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane

Cat. No.: B8787955
M. Wt: 280.51 g/mol
InChI Key: HMHSNGLUZWVXQY-UHFFFAOYSA-N
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Description

Beta,beta-Bis-(trimethylsilyloxy)-styrene: is an organosilicon compound with the chemical formula C14H24O2Si2 It is characterized by the presence of two trimethylsilyloxy groups attached to the beta positions of a styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from Styrene: One common method involves the reaction of styrene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Beta,beta-Bis-(trimethylsilyloxy)-styrene can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the trimethylsilyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex organosilicon compounds.
  • Acts as a reagent in various organic synthesis reactions.

Biology

  • Potential use in the development of silicon-based biomaterials.

Medicine

  • Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry

  • Utilized in the production of specialty polymers and coatings.
  • Employed in the manufacture of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

    Beta,beta-Bis(trimethylsilyl)-4-methylstyrene: Similar in structure but with a methyl group attached to the styrene ring.

    Beta,beta-Bis(trimethylsilyloxy)-4-methylstyrene: Similar but with an additional methyl group on the styrene ring.

Uniqueness

  • Beta,beta-Bis-(trimethylsilyloxy)-styrene is unique due to the presence of two trimethylsilyloxy groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H24O2Si2

Molecular Weight

280.51 g/mol

IUPAC Name

trimethyl-(2-phenyl-1-trimethylsilyloxyethenoxy)silane

InChI

InChI=1S/C14H24O2Si2/c1-17(2,3)15-14(16-18(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3

InChI Key

HMHSNGLUZWVXQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=CC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of butyllithium in hexane (0.4 mol, 250 ml of 1.6 M solution) was added to a solution of 40 g (0.4 mol) of diisopropylamine in 300 ml of tetrahydrofuran cooled in an ice-bath. A solution of 27.23 g (0.2 mol) of benzeneacetic acid in 200 ml of tetrahydrofuran was added near 0° C. and the reaction mixture was stirred for 30 minutes at 0° C. A 100 g portion of trimethylchlorosilane was added, the mixture was warmed to room temperature, stirred for 1.5 hours, and then filtered under nitrogen. The filtrate was evaporated to dryness under reduced pressure; the residue was dissolved in 80 ml of diethyl ether and filtered. The filtrate was evaporated to dryness and then distilled to give 37.2 g of β,β-[bis(trimethylsiloxy]styrene as a colorless liquid: bp 95° C. (0.5 mm).
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